molecular formula C13H11N3O5S B5508188 3-nitro-N-(4-sulfamoylphenyl)benzamide

3-nitro-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B5508188
M. Wt: 321.31 g/mol
InChI Key: WKERFCQPKMSXCD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-nitro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 3-nitrobenzoic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Comparison with Similar Compounds

3-nitro-N-(4-sulfamoylphenyl)benzamide can be compared with other similar compounds, such as:

    4-nitro-N-(4-sulfamoylphenyl)benzamide: Similar structure but with a different position of the nitro group.

    3-amino-N-(4-sulfamoylphenyl)benzamide: The nitro group is replaced by an amino group.

    3-nitro-N-(4-methylsulfamoylphenyl)benzamide: The sulfonamide group is modified with a methyl group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures .

Properties

IUPAC Name

3-nitro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c14-22(20,21)12-6-4-10(5-7-12)15-13(17)9-2-1-3-11(8-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERFCQPKMSXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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